

# A Technical Guide to the Spectroscopic Properties of Americium(III) in Nitrate Media

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Compound of Interest					
Compound Name:	Americium trinitrate				
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Audience: Researchers, scientists, and drug development professionals.

### Introduction

Americium(III) is a key actinide element of interest in nuclear fuel reprocessing and waste management, primarily due to its long half-life and significant contribution to the radiotoxicity of spent nuclear fuel. In these processes, nitric acid is the universal solvent, making a thorough understanding of Am(III) speciation and complexation in nitrate media fundamentally important. Spectroscopic techniques are powerful tools for elucidating the coordination chemistry of Am(III), providing critical data on the formation, stability, and structure of its nitrate complexes. This guide provides an in-depth summary of the spectroscopic properties of Am(III) in aqueous nitrate solutions, focusing on data derived from absorption spectrophotometry, luminescence spectroscopy, and X-ray absorption spectroscopy.

# Spectroscopic Characterization of Am(III)-Nitrate Complexes

The interaction between the Am(III) ion and nitrate anions in aqueous solution leads to the formation of inner-sphere complexes, which can be monitored by observing changes in the spectroscopic signature of the Am(III) ion.

# **UV-Visible Absorption Spectrophotometry**



UV-Vis spectrophotometry is a primary technique for studying the complexation of Am(III). The hydrated Am(III) ion,  $[Am(H_2O)_x]^{3+}$ , exhibits a sharp and characteristic absorption band in the visible region corresponding to the  ${}^7F_0 \rightarrow {}^5L_6{}'$  f-f transition.[1]

Upon the addition of nitrate ions, this primary absorption band, centered at approximately 503 nm, undergoes changes in position and intensity, indicating the formation of Am(III)-nitrate complexes.[2][3][4] Studies have identified the formation of the 1:1 complex, AmNO<sub>3</sub><sup>2+</sup>, and have calculated its stability constants at various temperatures.[2][3][4] The complexation is shown to be relatively weak.[2] Molar absorptivity for Am(III) has been re-calibrated using titrations with standardized DTPA solutions.[2][3][4]

Table 1: Molar Absorptivity of Am(III) Species

Species	Wavelength (nm)	Molar Absorptivity (ε, M <sup>-1</sup> cm <sup>-1</sup> )	Medium	Reference
Am³+	~503	Calibrated via DTPA titration	Diluted HCIO <sub>4</sub>	[2],[3],[4]

| Am<sup>3+</sup> | ~813 | Calibrated via DTPA titration | Diluted HClO<sub>4</sub> |[2],[3],[4] |

Table 2: Stability Constants (log10K) for the AmNO32+ Complex at 1 M Ionic Strength

Temperature (°C)	log10K1 (M <sup>-1</sup> )	Method	Reference
10	0.23 ± 0.03	Spectrophotometry	[2]
25	0.25 ± 0.02	Spectrophotometry	[2],[5]
40	0.24 ± 0.02	Spectrophotometry	[2]
55	0.26 ± 0.02	Spectrophotometry	[2]
70	0.26 ± 0.03	Spectrophotometry	[2]

| 85 | 0.28 ± 0.03 | Spectrophotometry |[2] |



## **Luminescence Spectroscopy**

Americium(III) exhibits luminescence, although it is often quenched in aqueous solutions.[1] Nevertheless, emission spectra provide valuable insight into the local chemical environment. In 6 M mineral acids, including HNO<sub>3</sub>, characteristic Am(III) luminescence can be detected.[1] The emission spectra show anion-dependent shifting of the visible-region transitions, which is indicative of weak Am-anion interactions persisting in the solution.[1] For Am(III) in 6 M HNO<sub>3</sub>, excitation spectra feature a band at ca. 504 nm, corresponding to the  $^5L_6$ '  $\leftarrow$   $^7F_0$ ' absorption, confirming direct excitation of the metal center.[1]

# **Extended X-ray Absorption Fine Structure (EXAFS)**

EXAFS spectroscopy is a powerful tool for determining the local coordination environment of a metal ion in solution, providing direct information on coordination numbers and bond distances. Studies on Am(III) in nitric acid solutions show a clear increase in nitrate complexation with rising acid concentration.[5] In concentrated 16 M HNO<sub>3</sub>, the Am(III) ion is heavily complexed by nitrate ligands.[5]

Table 3: Structural Parameters of Am(III) Coordination Shells in Nitric Acid from EXAFS

HNO₃ Conc. (M)	Shell	Coordination Number (N)	Distance (Å)	Reference
16	Am-O (from NO₃⁻)	7.7 ± 0.8	2.50 ± 0.01	[5]
	Am-O (from H₂O)	5.4 ± 0.5	2.67 ± 0.01	[5]

 $| \ | \ Am-N \ (from \ NO_3^-) \ | \ 3.4 \pm 0.7 \ | \ 2.97 \pm 0.01 \ | [5] \ |$ 

These EXAFS results suggest an average stoichiometry of Am(NO<sub>3</sub>)<sub>3.4</sub>(H<sub>2</sub>O)<sub>5.4</sub><sup>(0.4-)</sup> in 16 M HNO<sub>3</sub>.[5] At an intermediate concentration of 4 M HNO<sub>3</sub>, the speciation can be described as a mixture, consisting of approximately 67.4% Am(III) aquo ion and 32.6% of the highly coordinated nitrate complex found in 16 M HNO<sub>3</sub>.[5]

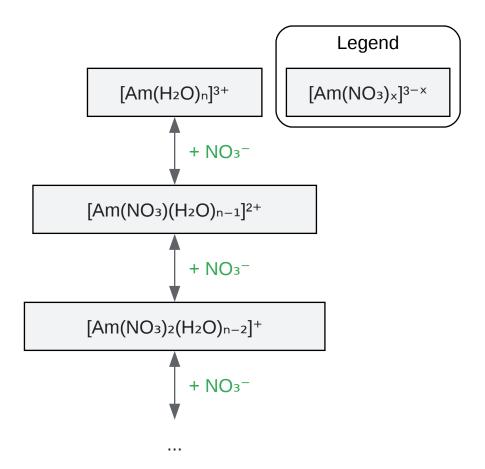
## **Visualized Models and Workflows**



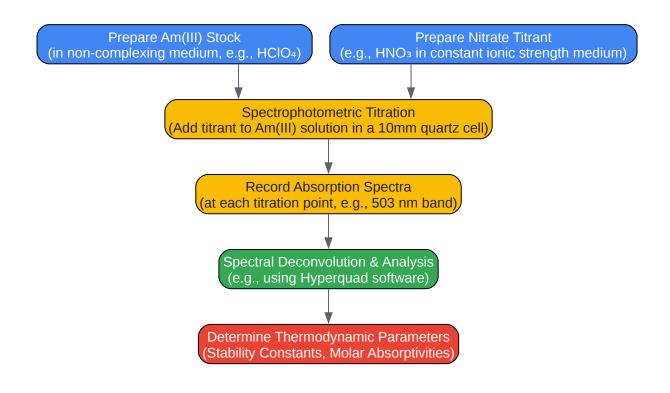
# **Am(III)-Nitrate Complexation Equilibrium**

The following diagram illustrates the stepwise equilibrium of Am(III) with nitrate ions in an aqueous solution. The process involves the sequential replacement of water molecules in the primary coordination sphere with nitrate anions.









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